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Compound of Interest

Compound Name: 4-Acetamidobenzaldehyde

Cat. No.: B092706

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Acetamidobenzaldehyde (also known as N-(4-formylphenyl)acetamide), a key intermediate in
pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and
structured format for easy reference and comparison. Detailed experimental protocols for
acquiring this data are also provided, along with visualizations of the analytical workflow and
the relationship between different spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 4-Acetamidobenzaldehyde.

Table 1: *"H NMR Spectroscopic Data

» Solvent: Chloroform-d (CDCIs)

e Frequency: 90 MHz
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aldehyde proton (-
9.90 Singlet 1H
CHO)
Aromatic protons
7.85 Doublet 2H
ortho to -CHO
Aromatic protons
7.70 Doublet 2H
ortho to -NHCOCH:
7.55 Singlet (broad) 1H Amide proton (-NH-)
2.20 Singlet 3H Methyl protons (-CHs)

Table 2: *C NMR Spectroscopic Data
» Solvent: Chloroform-d (CDCIs)

» Note: The chemical shifts are estimated based on the closely related compound N-(4-
Formylphenyl)-N-methylacetamide.

Chemical Shift (8) ppm Assighment

190.9 Aldehyde Carbonyl Carbon (-CHO)

169.0 Amide Carbonyl Carbon (-C=0)

145.0 Aromatic Carbon (C-NH)

135.0 Aromatic Carbon (C-CHO)

131.0 Aromatic Carbons (CH, ortho to -CHO)
120.0 Aromatic Carbons (CH, ortho to -NHCOCHS3)
24.5 Methyl Carbon (-CHs)

Table 3: IR Spectroscopic Data

e Method: Attenuated Total Reflectance (ATR)
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) Functional Group
Wavenumber (cm~12) Intensity

Assignment
3300 Strong, Broad N-H Stretch (Amide)
3100-3000 Medium Aromatic C-H Stretch
2850, 2750 Medium Aldehyde C-H Stretch (Fermi
doublet)
1685 Strong C=0 Stretch (Aldehyde)
1660 Strong C=0 Stretch (Amide 1)
1600 Medium Aromatic C=C Stretch
1530 Medium N-H Bend (Amide II)

Table 4: Mass Spectrometry Data

o Method: Gas Chromatography-Mass Spectrometry (GC-MS)

miz Relative Intensity Assighment

163 High Molecular lon [M]*
121 High [M - CH2COJ*

120 Medium [M - CHsCO]*

93 Medium [CeHsNH2]*

43 High [CHsCOJ*

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-Acetamidobenzaldehyde (approximately 10-20 mg for *H NMR, 50-100 mg for
13C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) containing
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tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR
tube. The spectrum is acquired on a 90 MHz NMR spectrometer. For 13C NMR, a proton-
decoupled spectrum is typically obtained to simplify the spectrum to single lines for each
unique carbon atom.

Attenuated Total Reflectance-Infrared (ATR-IR)
Spectroscopy

A small amount of the solid 4-Acetamidobenzaldehyde powder is placed directly onto the
diamond crystal of the ATR accessory. Firm and uniform pressure is applied using the
instrument's pressure clamp to ensure good contact between the sample and the crystal. The
infrared spectrum is recorded over the range of 4000-400 cm~1. A background spectrum of the
clean, empty ATR crystal is recorded prior to the sample measurement and automatically
subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of 4-Acetamidobenzaldehyde is prepared in a volatile organic solvent such
as dichloromethane or ethyl acetate. The sample is injected into the GC, where it is vaporized
and separated on a capillary column (e.g., a nonpolar or medium-polarity column). The
separated components then enter the mass spectrometer, which is typically operated in
electron ionization (El) mode at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range
(e.g., 40-400 amu) to detect the molecular ion and fragment ions.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship
between different techniques.
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Spectroscopic Analysis Workflow for Compound Characterization
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Caption: Workflow of spectroscopic analysis for compound characterization.
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Spectroscopic Techniques and Structural Information
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Caption: Relationship between spectroscopic techniques and structural information.

 To cite this document: BenchChem. [Spectroscopic Data of 4-Acetamidobenzaldehyde: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092706#spectroscopic-data-nmr-ir-mass-spec-of-4-
acetamidobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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